molecular formula C17H22O6 B1211643 3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate

3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate

Cat. No.: B1211643
M. Wt: 322.4 g/mol
InChI Key: AVFUXCSVVLQAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate is a natural product found in Penicillium roqueforti with data available.

Scientific Research Applications

Synthesis and Characterization

Spiro compounds, including those related to naphthoquinone and oxiranes, are synthesized through various chemical reactions, offering a wide range of potential applications due to their unique structural properties. For instance, the oxidation of hydroxynaphthaldehyde oximes leads to the formation of spiro dimers and other cyclic compounds, suggesting a method for synthesizing complex spiro structures (Supsana et al., 2001). Another study describes a one-step synthesis approach to naphtho[1,2-b]furan and oxo-substituted spiro[cyclopropane-naphthalene] derivatives, highlighting the versatility and potential of spiro compounds in synthetic chemistry (Arrault et al., 2001).

Chemical Reactions and Mechanisms

The reactivity of spiro compounds with various reagents can lead to a range of products with different structural features. For example, acid-catalyzed reactions of certain spiro compounds result in isomeric hydroxy esters and other related products, demonstrating the complex chemistry and potential transformations these compounds can undergo (Adam & Crämer, 1987).

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

[3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate

InChI

InChI=1S/C17H22O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,8,12-14,18H,6-7H2,1-4H3

InChI Key

AVFUXCSVVLQAGL-UHFFFAOYSA-N

SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C

Canonical SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C

Synonyms

eremofortin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
Reactant of Route 2
Reactant of Route 2
3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
Reactant of Route 3
3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
Reactant of Route 4
3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
Reactant of Route 5
3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
Reactant of Route 6
3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate

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